Cas no 30833-08-0 (Spiro[7H-indeno[4,5-d]-1,3-dioxole-7,1'(2'H)-isoquinoline]-7',8-diol, 3',4',6,8-tetrahydro-6'-methoxy-2'-methyl-, 8-acetate, (1'S,8R)-)
![Spiro[7H-indeno[4,5-d]-1,3-dioxole-7,1'(2'H)-isoquinoline]-7',8-diol, 3',4',6,8-tetrahydro-6'-methoxy-2'-methyl-, 8-acetate, (1'S,8R)- structure](https://de.kuujia.com/scimg/cas/30833-08-0x500.png)
30833-08-0 structure
Produktname:Spiro[7H-indeno[4,5-d]-1,3-dioxole-7,1'(2'H)-isoquinoline]-7',8-diol, 3',4',6,8-tetrahydro-6'-methoxy-2'-methyl-, 8-acetate, (1'S,8R)-
CAS-Nr.:30833-08-0
MF:C22H23NO6
MW:397.42112660408
CID:314211
Spiro[7H-indeno[4,5-d]-1,3-dioxole-7,1'(2'H)-isoquinoline]-7',8-diol, 3',4',6,8-tetrahydro-6'-methoxy-2'-methyl-, 8-acetate, (1'S,8R)- Chemische und physikalische Eigenschaften
Namen und Kennungen
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- Spiro[7H-indeno[4,5-d]-1,3-dioxole-7,1'(2'H)-isoquinoline]-7',8-diol,3',4',6,8-tetrahydro-6'-methoxy-2'-methyl-, 8-acetate, (1'S,8R)-
- Fumaritineacetate
- Fumarophycin
- Fumarophycine
- O-Acetylfumaritine
- Spiro[7H-indeno[4,5-d]-1,3-dioxole-7,1'(2'H)-isoquinoline]-7',8-diol,3',4',6,8-tetrahydro-6'-methoxy-2'-methyl-, 8-acetate, (7S-trans)-
- CID 101316764
- Spiro[7H-indeno[4,5-d]-1,3-dioxole-7,1'(2'H)-isoquinoline]-7',8-diol, 3',4',6,8-tetrahydro-6'-methoxy-2'-methyl-, 8-acetate, (1'S,8R)-
-
- Inchi: 1S/C22H23NO6/c1-12(24)29-21-19-14(4-5-17-20(19)28-11-27-17)10-22(21)15-9-16(25)18(26-3)8-13(15)6-7-23(22)2/h4-5,8-9,21,25H,6-7,10-11H2,1-3H3/t21-,22+/m1/s1
- InChI-Schlüssel: VIRGMCFNCOBYML-YADHBBJMSA-N
- Lächelt: O(C(C)=O)[C@@H]1C2=C3C(=CC=C2C[C@@]21C1C=C(C(=CC=1CCN2C)OC)O)OCO3
Berechnete Eigenschaften
- Genaue Masse: 397.153
- Monoisotopenmasse: 397.153
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 7
- Schwere Atomanzahl: 29
- Anzahl drehbarer Bindungen: 3
- Komplexität: 645
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 2
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 77.5
- XLogP3: 0.805
Experimentelle Eigenschaften
- Dichte: 1.41±0.1 g/cm3(Predicted)
- Schmelzpunkt: 107-109 °C
- Siedepunkt: 513.4±50.0 °C(Predicted)
- pka: 10.40±0.40(Predicted)
Spiro[7H-indeno[4,5-d]-1,3-dioxole-7,1'(2'H)-isoquinoline]-7',8-diol, 3',4',6,8-tetrahydro-6'-methoxy-2'-methyl-, 8-acetate, (1'S,8R)- Verwandte Literatur
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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2. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
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Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
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Zhengyi Di,Mingyan Wu Dalton Trans., 2020,49, 8836-8840
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Eisuke Ohta,Hiroki Higuchi,Hidetoshi Kawai,Kenshu Fujiwara,Takanori Suzuki Org. Biomol. Chem., 2005,3, 3024-3031
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